2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a compound classified under the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at position 2 and a chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine structure, which enhances its reactivity and pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 232.47 g/mol .
The compound is categorized as a halogenated derivative of pyrazolo[1,5-a]pyrimidine, a class of heterocyclic compounds that have gained attention due to their roles as kinase inhibitors and in other therapeutic applications . Pyrazolo[1,5-a]pyrimidines are often explored for their potential in treating cancers and other diseases linked to abnormal cell growth .
The synthesis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves several steps that utilize various reagents and conditions to achieve the desired halogenation and ring formation.
The synthetic routes are often optimized for yield and purity, employing techniques such as microwave irradiation or reflux under controlled conditions to enhance reaction efficiency .
The molecular structure of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine consists of a fused ring system that includes both pyrazole and pyrimidine components. The presence of bromine and chlorine atoms significantly affects the electronic properties of the molecule.
The compound participates in various chemical reactions typical for halogenated heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine primarily involves its role as a kinase inhibitor. It selectively inhibits certain kinases such as Pim-1 and Flt-3, which are implicated in cancer progression.
In vitro studies have shown that this compound can suppress phosphorylation events critical for cell survival and proliferation at submicromolar concentrations . The binding affinity to target kinases is influenced by the presence of halogens, which modulate electronic interactions within the active site.
Relevant data suggest that these properties make it suitable for further derivatization or application in drug development .
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine has significant potential in medicinal chemistry:
The efficient construction of the pyrazolo[1,5-a]pyrimidine core bearing specific halogen substituents requires innovative cyclization strategies. The foundational synthesis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1, C₆H₃BrClN₃, MW 232.47) employs a phosphorus oxychloride (POCl₃)-mediated cascade cyclization under inert atmosphere [1] [3]. This method involves reacting a brominated 3-aminopyrazole precursor with a chlorinated phosphorus species generated in situ from trichlorophosphate and N-ethyl-N,N-diisopropylamine. The reaction proceeds through a temperature gradient (20–130°C), where initial Vilsmeier-Haack complex formation activates the carbonyl component, followed by nucleophilic attack, cyclodehydration, and concomitant halogen introduction [1] [4].
Alternative cyclization routes utilize β-enaminones or β-diketones as C1–N2–C3 synthons. For example, condensations between 5-amino-3-bromopyrazoles and chloro-substituted enaminones proceed via a Michael-type addition-elimination mechanism, facilitated by the dimethylamino leaving group. This cascade generates the bicyclic system with inherent regioselectivity, positioning chlorine at C7 due to electronic bias in the enaminone electrophile [4]. Microwave-assisted cyclizations significantly enhance efficiency, reducing reaction times from hours to minutes while improving yields by 15–25% compared to conventional heating [4] [6].
Table 1: Comparative Analysis of Core Scaffold Assembly Methods
Method | Reagents/Conditions | Yield (%) | Reaction Time | Regioselectivity Control |
---|---|---|---|---|
POCl₃-Mediated Cyclization | POCl₃, iPr₂NEt, 20–130°C, Inert atm | 70–85 | 8–12 h | Moderate (Halogen-directed) |
β-Enaminone Cyclization | AcOH, Reflux or MW, 80–150°C | 75–92 | 0.5–3 h | High (Enaminone electronics) |
Malonate Cyclization (Yamagami) | Malonyl chloride equiv., Pyridine | 65–78 | 6–10 h | Low (Requires positional blocking) |
Halogenation steps benefit substantially from energy-transfer technologies. Microwave irradiation (MW) accelerates both cyclization and late-stage halogen exchange reactions. For instance, direct chlorination at C7 using POCl₃ under MW irradiation (150°C, 10–15 min) achieves near-quantitative conversion compared to thermal methods (130°C, 3–5 h) [4] [6]. This enhancement stems from rapid, uniform superheating that overcomes kinetic barriers in SNAr reactions. Ultrasound-assisted bromination similarly improves efficiency: cavitational microjetting enhances mass transfer in heterogeneous mixtures of brominating agents (e.g., PBr₃ or NBS) and pyrazolo[1,5-a]pyrimidine precursors, reducing reaction times by 60–70% while minimizing polyhalogenation byproducts [4] [5].
Critical parameters for optimized halogenation include:
Table 2: Energy-Enhanced Halogenation Optimization
Technology | Conditions | Halogen Source | Time Reduction | Yield Improvement | Byproduct Formation |
---|---|---|---|---|---|
Microwave | 150°C, 300 W, Pulsed cycles, Dioxane | POCl₃/PBr₃ | 85–90% | +15–25% | <5% |
Ultrasound | 40 kHz, 30°C, Acetonitrile | NBS/PPh₃ | 60–75% | +10–18% | 5–8% |
Conventional | Reflux, 130°C | POCl₃ | Baseline | Baseline | 15–20% |
The divergent reactivity of C2-bromo and C7-chloro substituents enables sequential cross-coupling for structural diversification. Bromine at C2 exhibits superior leaving-group ability in Pd-catalyzed couplings due to lower bond dissociation energy (Br-Csp² vs. Cl-Csp²) and enhanced trans-metalation kinetics. This allows selective Suzuki-Miyaura or Sonogashira reactions at C2 while retaining C7-chlorine [6] [7]. Computational studies (DFT) confirm the C2 position has a lower LUMO energy (-1.92 eV) than C7 (-1.78 eV), facilitating oxidative addition at C2 [3] [8].
Key strategies for orthogonal functionalization include:
Table 3: Regioselective Coupling Reactions at Halogenated Positions
Position | Reaction Type | Conditions | Key Applications | Representative Compound |
---|---|---|---|---|
C2 (Br) | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C, 2h | Aryl/heteroaryl introduction for PKI scaffolds | 2-(Pyridin-3-yl)-7-Cl-PP* |
C7 (Cl) | SNAr Amination | Piperazine, iPr₂NEt, DMSO, MW 120°C, 1h | Solubility/module installation | 2-Br-7-(4-methylpiperazin-1-yl)-PP |
C2→C7 | Tandem Functionalization | Step 1: Suzuki at C2; Step 2: Amination at C7 | Dual-target inhibitors (e.g., CDK2/TRKA) | Ethyl 2-aryl-7-aminopropyl-PP |
*PP = Pyrazolo[1,5-a]pyrimidine
Table 4: Computationally Predicted Properties Guiding Regioselectivity
Position | Bond Length (Å) | Partial Charge (e) | LUMO Energy (eV) | NBO Charge |
---|---|---|---|---|
C2 (Br) | 1.89 | -0.22 | -1.92 | -0.18 |
C7 (Cl) | 1.76 | -0.18 | -1.78 | -0.14 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8